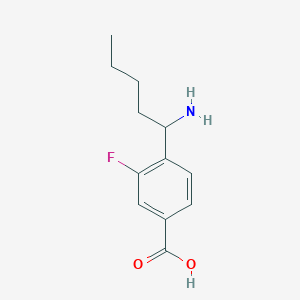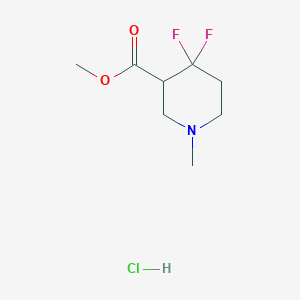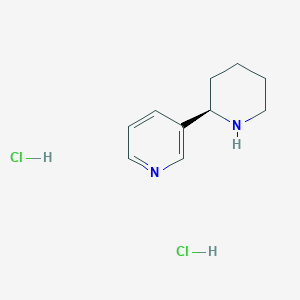
(R)-3-(Piperidin-2-YL)pyridine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Piperidin-2-YL)pyridine 2hcl is a chiral compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring. The presence of two hydrochloride groups enhances its solubility in water, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-2-YL)pyridine 2hcl typically involves the reaction of ®-2-(Piperidin-2-YL)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process involves:
Starting Materials: ®-2-(Piperidin-2-YL)pyridine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting materials.
Purification: The product is purified through recrystallization or other suitable methods to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-2-YL)pyridine 2hcl involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-3-(Piperidin-2-YL)pyridine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-3-(Piperidin-2-YL)pyridine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(Piperidin-2-YL)pyridine 2hcl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
®-3-(Piperidin-2-YL)pyridine 2hcl can be compared with other similar compounds such as:
®-2-(Piperidin-2-YL)pyridine: Similar structure but lacks the hydrochloride groups, affecting its solubility and reactivity.
(S)-3-(Piperidin-2-YL)pyridine 2hcl: The enantiomer of the compound, which may have different biological activities and properties.
The uniqueness of ®-3-(Piperidin-2-YL)pyridine 2hcl lies in its chiral nature and the presence of hydrochloride groups, which enhance its solubility and make it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-[(2R)-piperidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m1../s1 |
InChI Key |
YVAXNODSVITPGV-YQFADDPSSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
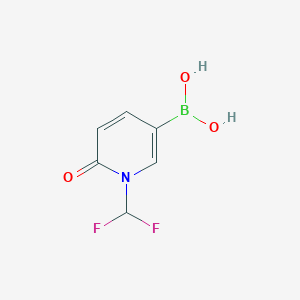
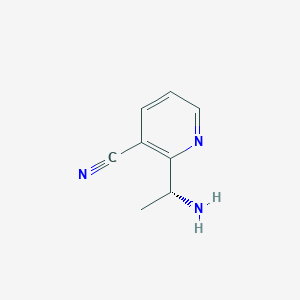

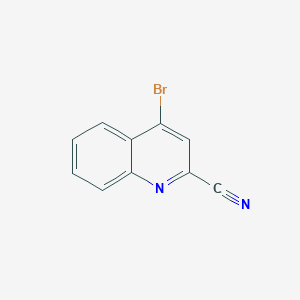
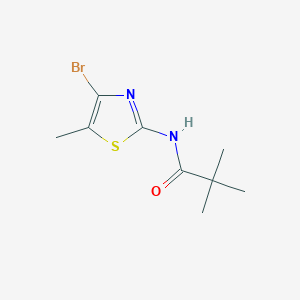
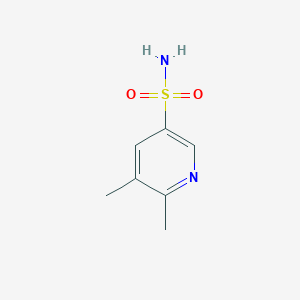


![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
